Bienvenue dans la boutique en ligne BenchChem!

Ethyl Eprosartan

Synthetic intermediate Eprosartan synthesis Regioselective esterification

Ethyl Eprosartan (CAS 163239-17-6, molecular formula C₂₅H₂₈N₂O₄S, molecular weight 452.6 g/mol) is the mono-ethyl ester derivative of eprosartan, a non-biphenyl, non-tetrazole angiotensin II type 1 (AT₁) receptor antagonist (ARB). Unlike the parent drug eprosartan (CAS 133040-01-4, MW 424.5), which bears two free carboxylic acid groups, Ethyl Eprosartan possesses one free carboxylic acid and one ethyl ester functionality, placing it as a structurally distinct intermediate between the fully esterified Eprosartan Ethyl Methyl Diester (CAS 133486-13-2, MW 466.6) and the diacid active pharmaceutical ingredient (API).

Molecular Formula C25H28N2O4S
Molecular Weight 452.6 g/mol
CAS No. 163239-17-6
Cat. No. B065655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Eprosartan
CAS163239-17-6
SynonymsETHYL EPROSARTAN
Molecular FormulaC25H28N2O4S
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC
InChIInChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+
InChIKeyZEHWMEOIILLKJJ-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Eprosartan (CAS 163239-17-6): Compound Class, Structural Identity, and Procurement Context for the Mono-Ethyl Ester ARB Intermediate


Ethyl Eprosartan (CAS 163239-17-6, molecular formula C₂₅H₂₈N₂O₄S, molecular weight 452.6 g/mol) is the mono-ethyl ester derivative of eprosartan, a non-biphenyl, non-tetrazole angiotensin II type 1 (AT₁) receptor antagonist (ARB) . Unlike the parent drug eprosartan (CAS 133040-01-4, MW 424.5), which bears two free carboxylic acid groups, Ethyl Eprosartan possesses one free carboxylic acid and one ethyl ester functionality, placing it as a structurally distinct intermediate between the fully esterified Eprosartan Ethyl Methyl Diester (CAS 133486-13-2, MW 466.6) and the diacid active pharmaceutical ingredient (API) [1]. This compound belongs to the imidazoleacrylic acid class of ARBs and is recognized as a critical penultimate intermediate in the commercial synthesis of eprosartan mesylate, the marketed form of the drug [2]. Ethyl Eprosartan is supplied as a research-grade chemical for use as a synthetic intermediate, analytical reference standard, and in vitro probe for renin-angiotensin system (RAS) investigations, and is explicitly labeled for non-human research use only [3].

Why Ethyl Eprosartan Cannot Be Substituted by Eprosartan, Its Salts, or Other Ester Intermediates in Synthesis, Analytical, or Investigative Workflows


Generic substitution among eprosartan-related compounds fails because each derivative occupies a functionally and analytically distinct position along the synthesis-to-API continuum. Eprosartan free acid and eprosartan mesylate are the pharmacologically active end-products with two ionized carboxylic acid groups, exhibiting BCS Class II behavior (low aqueous solubility, ~13% absolute oral bioavailability) that limits their utility as synthetic building blocks [1]. Eprosartan Ethyl Methyl Diester has both carboxyl groups esterified (MW 466.6), making it fully protected and unsuitable for selective mono-deprotection strategies [2]. Ethyl Eprosartan, with its single free carboxylic acid and single ethyl ester, is the regiospecifically mono-esterified intermediate that cannot be replaced by any other eprosartan derivative without fundamentally altering reaction stoichiometry, impurity profiles, or analytical method specificity. Furthermore, commercially available ARB prodrugs such as candesartan cilexetil and olmesartan medoxomil, while sharing the ester prodrug principle, are structurally unrelated imidazole/tetrazole or imidazole/medoxomil compounds with entirely different synthetic lineages, receptor binding profiles, and regulatory starting materials, making any substitution scientifically invalid [3].

Quantitative Differentiation Evidence for Ethyl Eprosartan Relative to Closest Analogs: Synthesis, Physicochemistry, and Prodrug Rationale


Structural Differentiation: Mono-Ethyl Ester Positioning Between Diester Intermediate and Diacid API

Ethyl Eprosartan is the mono-ethyl ester that occupies a chemically unique intermediate state between the fully esterified Eprosartan Ethyl Methyl Diester and the fully deprotected Eprosartan diacid API. The molecular weight of 452.6 g/mol (C₂₅H₂₈N₂O₄S) places it exactly between Eprosartan (424.5 g/mol, C₂₃H₂₄N₂O₄S) and Eprosartan Ethyl Methyl Diester (466.6 g/mol, C₂₆H₃₀N₂O₄S) [1]. The compound has one hydrogen bond donor (the free –COOH) and six hydrogen bond acceptors, compared to Eprosartan which has two H-bond donors (two –COOH groups) . This single-carboxylate structural feature is critical in the Stage 2 reaction of eprosartan synthesis, where the regiospecifically protected intermediate undergoes Knoevenagel condensation, and the free carboxylic acid at the benzoic acid position enables selective downstream chemistry unavailable to the diester [2].

Synthetic intermediate Eprosartan synthesis Regioselective esterification Molecular property comparison

Improved Impurity Control: Ethyl Eprosartan Intermediate with Reduced 3-(2-Thienyl)propanoic Acid Ethyl Ester Impurity

The improved process disclosed in WO 2009/122421 A2 and US 2011/0054186 A1 yields Ethyl Eprosartan (specifically the methyl ester analog at the benzoic acid position) with the key byproduct impurity, 3-(2-thienyl)propanoic acid ethyl ester, controlled to 2.5% in the isolated oily residue [1]. The prior art process described in U.S. Patent No. 5,185,351, when conducted in toluene with piperidine at reflux (100–120°C), produced 'relatively large amounts of impurities' requiring subsequent chromatographic purification, described as 'not satisfactory from purity point of view' [1]. The improved process employs a mixed solvent system of n-hexane and toluene (or diisopropyl ether) with piperidinium propionate catalyst at lower temperature (65–71°C), achieving the intermediate 'substantially free of 3-(2-thienyl)propanoic acid ethyl ester impurity' [2]. While the prior art impurity level is not reported as a precise numerical value in the available patent text, the explicit threshold of ≤2.5% in the improved process represents a quantifiable purity specification absent from earlier methods [1].

Process chemistry Impurity profiling Patent-improved synthesis Quality by design

Lipophilicity Enhancement Through Mono-Ethyl Esterification: Calculated logP Increase Relative to Parent Diacid Eprosartan

Ethyl esterification of one carboxylic acid group in eprosartan is predicted to increase lipophilicity relative to the parent diacid. The experimentally reported logP for eprosartan (diacid) ranges from 3.9 to 4.74 depending on the measurement or calculation method [1] [2]. A systematic study of molecular property–bioavailability relationships across seven ARBs (candesartan, eprosartan, irbesartan, losartan, olmesartan, telmisartan, valsartan) demonstrated that lipophilicity (logP) is the single best molecular descriptor correlating with oral bioavailability (simple linear regression R² = 0.568, multiple linear regression with Mw or pKa₁ as additional variables improved to R² = 0.661–0.682) [3]. The ethyl ester modification masks one carboxylate anion at physiological pH, reducing the polar surface area and hydrogen bond donor count by one (from 2 to 1 –COOH), which is consistent with established prodrug design principles wherein esterification of carboxylic acids increases logP by approximately 1–2 log units depending on the ester alkyl chain length [4]. No experimentally determined logP value for Ethyl Eprosartan was identified in the published literature; the differentiation is based on class-level inference from the well-characterized relationship between esterification and lipophilicity in ARBs.

Lipophilicity logP prediction Ester prodrug design Membrane permeability

Ester Prodrug Rationale: Comparison with Clinically Validated ARB Prodrugs Candesartan Cilexetil and Olmesartan Medoxomil

Ethyl Eprosartan, as a mono-ethyl ester derivative of eprosartan, belongs to the recognized class of ester-based ARB prodrugs exemplified by candesartan cilexetil and olmesartan medoxomil, both of which employ esterification to overcome the intrinsically poor oral absorption of their parent diacid ARBs [1]. Candesartan cilexetil (an ester prodrug) achieves approximately 42% absolute oral bioavailability compared to eprosartan mesylate's 13% when administered as the non-esterified salt form [2]. Olmesartan medoxomil, another clinically used ester prodrug, achieves approximately 26% bioavailability with complete bioactivation by ester hydrolysis during gastrointestinal absorption [3]. The enzymatic hydrolysis of ester prodrugs is mediated by carboxylesterases (CES1 predominantly in human liver, CES2 predominantly in human small intestine), which cleave the ester bond to release the active carboxylic acid drug [4]. The tₘₐₓ similarity across ARBs (eprosartan: 1–2 h; candesartan: 3–5 h; olmesartan: 1–2 h) suggests that ester hydrolysis in the GI tract does not substantially delay absorption when the ester is designed as a simple alkyl ester [2]. Ethyl Eprosartan's single ethyl ester would be expected to undergo analogous CES-mediated hydrolysis to yield eprosartan, though no published in vitro or in vivo hydrolysis rate data were identified for this specific compound. This evidence is class-level inference from the established ester prodrug paradigm in the ARB class.

Prodrug activation Carboxylesterase hydrolysis Oral bioavailability ARB pharmacokinetics

Analytical Reference Standard Utility: Quantified Purity Specifications for Impurity Profiling in Eprosartan Drug Substance Testing

Ethyl Eprosartan and its closely related diester analog (Eprosartan Ethyl Methyl Diester, CAS 133486-13-2) are both supplied as fully characterized impurity reference standards for eprosartan API testing, with applications in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Eprosartan Ethyl Methyl Diester is specifically designated as 'Eprosartan Impurity 1' and is supplied with comprehensive Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines, including traceability against pharmacopeial standards (USP or EP) . Commercial suppliers of eprosartan impurity reference standards provide products that 'undergo thorough characterization and are supplied with detailed COA and analytical data that meet regulatory requirements,' supporting product development, ANDA/DMF submissions, QC, method validation, and stability studies . The mono-ethyl ester (Ethyl Eprosartan) serves as a related process intermediate impurity standard, distinct from the diester impurity, enabling orthogonal impurity tracking across the synthetic pathway. Typical purity specifications for research-grade Ethyl Eprosartan are not uniformly published but comparable intermediates are routinely supplied at ≥95% purity (HPLC) . The differentiation lies in its specific identity as the mono-ester process intermediate standard rather than a degradation product or unrelated impurity.

Impurity reference standard Analytical method validation Pharmaceutical quality control ANDA submission

Validated Application Scenarios for Ethyl Eprosartan Procurement Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Eprosartan API Manufacturing: Regiospecific Mono-Ester Route

Ethyl Eprosartan is the penultimate intermediate in the patented commercial synthesis of eprosartan. According to U.S. Patent No. 6,172,237 and WO 2009/122421 A2, the compound is formed via Knoevenagel condensation between the N-protected imidazole aldehyde and (2-thienylmethyl)propanedioic acid mono-ethyl ester, and subsequently hydrolyzed to yield eprosartan free acid [1]. The improved process achieves the ethyl ester intermediate with the key 3-(2-thienyl)propanoic acid ethyl ester impurity controlled to ≤2.5% [2]. API manufacturers and process chemists procuring this intermediate for scale-up can reference the patent-specified impurity threshold as a quality benchmark, enabling Quality-by-Design approaches that are not possible with the prior art toluene-based process.

Permeability-Enhanced Prodrug Candidate for Preclinical ARB Absorption Research

Eprosartan's BCS Class II classification and low absolute oral bioavailability (~13%) represent a well-documented formulation challenge [1]. The ester prodrug strategy has been clinically validated in the ARB class: candesartan cilexetil achieves ~42% bioavailability and olmesartan medoxomil achieves ~26%, representing 2.0- to 3.2-fold improvements over non-esterified eprosartan [2]. Ethyl Eprosartan, with its single ethyl ester masking one carboxylate, provides a tool compound for investigating whether partial esterification can enhance Caco-2 permeability and oral absorption relative to the parent diacid, while retaining a free carboxylate for receptor binding. The established bioavailability–logP correlation (R² = 0.568) across seven ARBs [3] supports the hypothesis that increasing lipophilicity via mono-ethyl esterification may improve absorption.

Process Impurity Reference Standard for Eprosartan Drug Substance Quality Control

Ethyl Eprosartan serves as a chemically distinct process intermediate impurity standard, complementary to Eprosartan Ethyl Methyl Diester (Eprosartan Impurity 1) [1]. In pharmaceutical QC workflows supporting ANDA and DMF submissions, the mono-ethyl ester standard enables specific tracking of incomplete hydrolysis intermediates that would not be detected by the diester impurity marker. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of all process-related impurities above the reporting threshold (0.05% for drugs with >2 g/day dose), and Ethyl Eprosartan provides a characterized reference material for HPLC method validation and stability-indicating assay development targeting this specific intermediate [2].

In Vitro Carboxylesterase Substrate Specificity and Prodrug Activation Studies

Ethyl Eprosartan, bearing a simple ethyl ester susceptible to CES-mediated hydrolysis, can serve as a substrate probe for comparing CES1 (liver) vs. CES2 (intestinal) isozyme activity in prodrug activation assays [1]. The differential substrate specificity between CES1 and CES2 is well-established: CES1 preferentially hydrolyzes esters with small alcohol groups, while CES2 prefers esters with larger alcohol substituents [1]. Investigating Ethyl Eprosartan hydrolysis kinetics in human liver microsomes (CES1-rich) and human intestinal microsomes (CES2-rich) could yield tissue-specific activation rate data directly relevant to predicting first-pass metabolism, a key determinant of oral prodrug bioavailability. This application leverages the compound's mono-ester structure as a defined substrate with a single hydrolytic cleavage site, simplifying kinetic analysis compared to diester prodrugs.

Quote Request

Request a Quote for Ethyl Eprosartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.